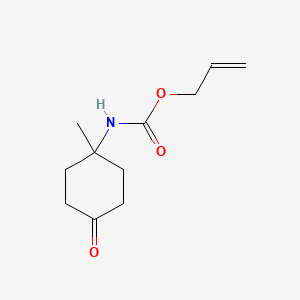

Allyl (1-methyl-4-oxocyclohexyl)carbamate

Description

Allyl (1-methyl-4-oxocyclohexyl)carbamate is a carbamate derivative featuring an allyl group (-CH₂CH=CH₂) linked to a carbamate moiety attached to a 1-methyl-4-oxocyclohexyl substituent. For instance, carbamoylation of allyl alcohols followed by dehydration and rearrangement steps is a common strategy to generate allyl isocyanates or oxazolidinones, as demonstrated in the synthesis of sphingofungin E3 .

The 1-methyl-4-oxocyclohexyl group introduces steric and electronic effects that may influence reactivity, stability, and biological activity compared to simpler allyl carbamates. Such structural complexity often correlates with applications in pharmaceuticals or agrochemicals, though specific uses for this compound require further investigation.

Properties

Molecular Formula |

C11H17NO3 |

|---|---|

Molecular Weight |

211.26 g/mol |

IUPAC Name |

prop-2-enyl N-(1-methyl-4-oxocyclohexyl)carbamate |

InChI |

InChI=1S/C11H17NO3/c1-3-8-15-10(14)12-11(2)6-4-9(13)5-7-11/h3H,1,4-8H2,2H3,(H,12,14) |

InChI Key |

IQERPJYSABQJEG-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CCC(=O)CC1)NC(=O)OCC=C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of allyl (1-methyl-4-oxocyclohexyl)carbamate typically involves the reaction of allyl isocyanate with 1-methyl-4-oxocyclohexanol. The reaction is carried out in the presence of a base, such as triethylamine, and an organic solvent, such as dichloromethane. The reaction mixture is stirred at room temperature for several hours until the desired product is formed .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated reactors and continuous flow systems to ensure consistent production .

Chemical Reactions Analysis

Types of Reactions:

Oxidation: Allyl (1-methyl-4-oxocyclohexyl)carbamate can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

Substitution: Halides, amines, polar aprotic solvents.

Major Products Formed:

Oxidation: Carboxylic acids, ketones.

Reduction: Alcohols, amines.

Substitution: Halogenated compounds, substituted carbamates.

Scientific Research Applications

Chemistry: Allyl (1-methyl-4-oxocyclohexyl)carbamate is used as a building block in organic synthesis. It is employed in the preparation of various heterocyclic compounds and as a precursor for the synthesis of more complex molecules .

Biology: In biological research, this compound is used to study enzyme-catalyzed reactions involving carbamates. It serves as a model substrate for investigating the mechanisms of carbamate hydrolysis and other related biochemical processes .

Medicine: Its carbamate group can interact with active sites of enzymes, making it a valuable tool for drug discovery and development .

Industry: In the industrial sector, this compound is used in the production of polymers and coatings. Its reactivity allows it to be incorporated into various polymer matrices, enhancing the properties of the final products .

Mechanism of Action

The mechanism of action of allyl (1-methyl-4-oxocyclohexyl)carbamate involves its interaction with molecular targets such as enzymes. The carbamate group can form covalent bonds with the active sites of enzymes, inhibiting their activity. This interaction is often reversible, allowing the compound to act as a competitive inhibitor . The allyl group can also participate in various chemical reactions, contributing to the compound’s overall reactivity .

Comparison with Similar Compounds

Structural and Functional Comparisons

Table 1: Key Structural and Physical Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Key Functional Groups |

|---|---|---|---|---|

| Allyl carbamate | C₄H₇NO₂ | 101.10 | 208 | Allyl, carbamate |

| Allyl (1-methyl-4-oxocyclohexyl)carbamate | C₁₁H₁₇NO₃ | ~223.26* | N/A | Allyl, carbamate, cyclohexyl ketone |

| p-Benzyl carbamate (Compound 1) | C₈H₉NO₂ | 151.16 | N/A | Benzyl, carbamate |

| Benomyl (pesticide) | C₁₄H₁₈N₄O₃ | 290.32 | Decomposes | Benzimidazole, carbamate |

*Estimated based on structural similarity.

- Allyl Carbamate (CAS 2114-11-6): A simple allyl carbamate with a boiling point of 208°C and moderate toxicity (questionable carcinogen, mutagenic) . Its reactivity in elimination reactions makes it useful in electrochemical sensors for H₂O₂ detection .

- This structural feature may also improve stability in biological systems.

- p-Benzyl Carbamate : Exhibits slower elimination kinetics than allyl carbamates in H₂O₂-responsive systems, making it less favorable for rapid detection applications .

- Benomyl: A benzimidazole carbamate used as a fungicide, highlighting the agricultural relevance of carbamates with aromatic substituents .

Biological Activity

Allyl (1-methyl-4-oxocyclohexyl)carbamate is a synthetic organic compound notable for its unique structural features, including an allyl group, a cyclohexyl ring, and a carbamate functional group. This combination contributes to its potential biological activities, making it a subject of interest in medicinal chemistry and enzyme-catalyzed reactions.

Chemical Structure and Properties

- Molecular Formula : CHNO

- Molecular Weight : 211.26 g/mol

- Functional Groups : Carbamate, allyl

The compound can be synthesized through the reaction of allyl isocyanate with 1-methyl-4-oxocyclohexanol in the presence of a base like triethylamine and an organic solvent such as dichloromethane. This method typically yields the desired product after stirring at room temperature for several hours.

This compound exhibits its biological activity primarily through interactions with enzyme active sites. The carbamate moiety can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to reversible inhibition. This characteristic positions the compound as a competitive inhibitor in various biochemical processes, which is significant for studying enzyme kinetics and mechanisms .

Enzyme Inhibition Studies

Research indicates that this compound can inhibit specific enzymes by forming covalent bonds with their active sites. These interactions have been explored in various studies to understand the kinetics of enzyme-catalyzed reactions involving carbamates. For instance, it has been shown to act as a model substrate in enzyme assays, providing insights into the catalytic mechanisms at play .

Antimicrobial Properties

This compound has demonstrated potential antimicrobial activity. In studies assessing its efficacy against various pathogens, it was found to possess both antifungal and antibacterial properties, making it a candidate for further development as an antimicrobial agent .

Case Studies

- Enzyme-Catalyzed Reactions : In a study examining the reactivity of this compound with serine hydrolases, it was noted that the compound inhibited enzyme activity effectively at micromolar concentrations. The inhibition was reversible, indicating potential for therapeutic applications where transient inhibition is desirable.

- Antimicrobial Testing : A series of biological assays conducted on this compound revealed its effectiveness against common bacterial strains such as Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined to be within a range that suggests practical applicability in clinical settings .

Comparative Analysis with Related Compounds

| Compound Name | Molecular Formula | Biological Activity |

|---|---|---|

| This compound | CHNO | Enzyme inhibitor, antimicrobial |

| Benzyl (1-methylcyclohexyl)carbamate | CHNO | Enhanced lipophilicity, moderate inhibition |

| Ethyl 4-oxocyclohexanecarboxylate | CHO | Limited biological activity |

The table above illustrates how this compound compares to related compounds regarding molecular structure and biological activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.